

In-depth Technical Guide: 2-Methyl-4-(4-methylphenoxy)aniline and Related Compounds

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Compound of Interest

Compound Name: 2-Methyl-4-(4-methylphenoxy)aniline

Cat. No.: B3171887

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Disclaimer: This technical guide addresses the chemical compound **2-Methyl-4-(4-methylphenoxy)aniline**. It is important to note that a specific, verified CAS (Chemical Abstracts Service) number for this exact structure was not readily identifiable in public databases as of the time of this writing. The information presented herein is a consolidation of data for structurally related phenoxyaniline derivatives. Researchers should exercise due diligence in verifying the properties and safety of any synthesized compound.

This document is intended for researchers, scientists, and drug development professionals, providing an overview of the available physicochemical data, potential synthetic routes, and analytical considerations for phenoxyaniline derivatives.

Physicochemical Properties

Quantitative data for phenoxyaniline derivatives are summarized below. These values are derived from various sources and should be considered as reference points for **2-Methyl-4-(4-methylphenoxy)aniline**.

Property	Value	Source Compound	CAS Number	Reference
Molecular Formula	C ₁₄ H ₁₅ NO	4-Methyl-2-(4-methylphenoxy)aniline	N/A (CID 26189610)	[1]
Molecular Weight	213.28 g/mol	4-Methyl-2-(4-methylphenoxy)aniline	N/A (CID 26189610)	[1]
Molecular Formula	C ₁₃ H ₁₃ NO	2-(2-methylphenoxy)aniline	3840-18-4	[2]
Molecular Weight	199.25 g/mol	2-(2-methylphenoxy)aniline	3840-18-4	[2]
Physical Form	Reddish oily liquid	2-(2-methylphenoxy)aniline	3840-18-4	[3]
Purity	≥98%	2-(2-methylphenoxy)aniline	3840-18-4	[3]
Molecular Formula	C ₂₀ H ₁₉ NO ₂	2,4-bis(2-methylphenoxy)aniline	73637-04-4	[4]
Molecular Weight	305.37 g/mol	2,4-bis(2-methylphenoxy)aniline	73637-04-4	[4]
Density	1.150 g/cm ³	2,4-bis(2-methylphenoxy)aniline	73637-04-4	[4]
Molecular Formula	C ₁₃ H ₁₃ NO	4-(4-methylphenoxy)aniline	41295-20-9	[5]

Molecular Weight	199.25 g/mol	4-(4-methylphenoxy)aniline	41295-20-9	[5]
Topological Polar Surface Area	35.3 Å ²	4-(4-methylphenoxy)aniline	41295-20-9	[5]
Hydrogen Bond Donor Count	1	4-(4-methylphenoxy)aniline	41295-20-9	[5]
Hydrogen Bond Acceptor Count	2	4-(4-methylphenoxy)aniline	41295-20-9	[5]
Rotatable Bond Count	2	4-(4-methylphenoxy)aniline	41295-20-9	[5]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound, **2-Methyl-4-(4-methylphenoxy)aniline**, are not explicitly available in the reviewed literature. However, general synthetic strategies for related diphenylamine and phenoxyaniline compounds can be adapted. A common approach involves the Ullmann condensation or Buchwald-Hartwig amination reactions.

Illustrative Synthetic Protocol for a Diphenylamine Derivative

The following protocol for the synthesis of 2-methyl-4-methoxy diphenylamine provides a relevant example of the synthetic methodology.[\[6\]](#)

Reaction: Condensation of o-chloro-benzoic acid with 2-methyl-4-aminoanisole followed by decarboxylation.

Materials:

- o-chloro-benzoic acid
- Copper catalyst (e.g., copper powder, cuprous salt)
- Acid binding agent (e.g., potassium carbonate)
- Toluene
- N,N-Dimethylformamide (DMF)
- 2-methyl-4-aminoanisole
- Aqueous lye (e.g., sodium hydroxide solution)
- Methanol

Procedure:

- To a reaction vessel, add o-chloro-benzoic acid, a copper catalyst, an acid binding agent, and a mixed solvent of toluene and DMF.
- Heat the mixture to reflux and stir for 10-20 minutes.
- Add 2-methyl-4-aminoanisole dropwise to the reaction vessel over a period of 1.5-2.5 hours.
- Continue the reflux reaction for 6-10 hours. During this time, water generated from the reaction is removed using an oil-water separator.
- After the reaction is complete, neutralize the mixture with an excess of aqueous lye.
- Extract the product with toluene.
- Wash the organic phase, then remove the toluene by evaporation.
- The resulting intermediate is dried under a vacuum.
- The intermediate product is then heated in a methanol system to induce decarboxylation, yielding the final diphenylamine product.^[6]

Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Technique	Purpose	Expected Observations for Phenoxyanilines
Nuclear Magnetic Resonance (NMR) Spectroscopy	To elucidate the molecular structure.	^1H NMR spectra would show distinct signals for aromatic protons and methyl groups. ^{13}C NMR would confirm the number and type of carbon atoms.
Mass Spectrometry (MS)	To determine the molecular weight and fragmentation pattern.	High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Infrared (IR) Spectroscopy	To identify functional groups.	Characteristic absorption bands for N-H stretching of the amine and C-O-C stretching of the ether linkage would be expected.
High-Performance Liquid Chromatography (HPLC)	To assess purity.	A single major peak would indicate a high degree of purity.
Elemental Analysis	To determine the elemental composition.	The percentage of Carbon, Hydrogen, and Nitrogen should correspond to the calculated values for the molecular formula.

Biological Activity and Potential Applications

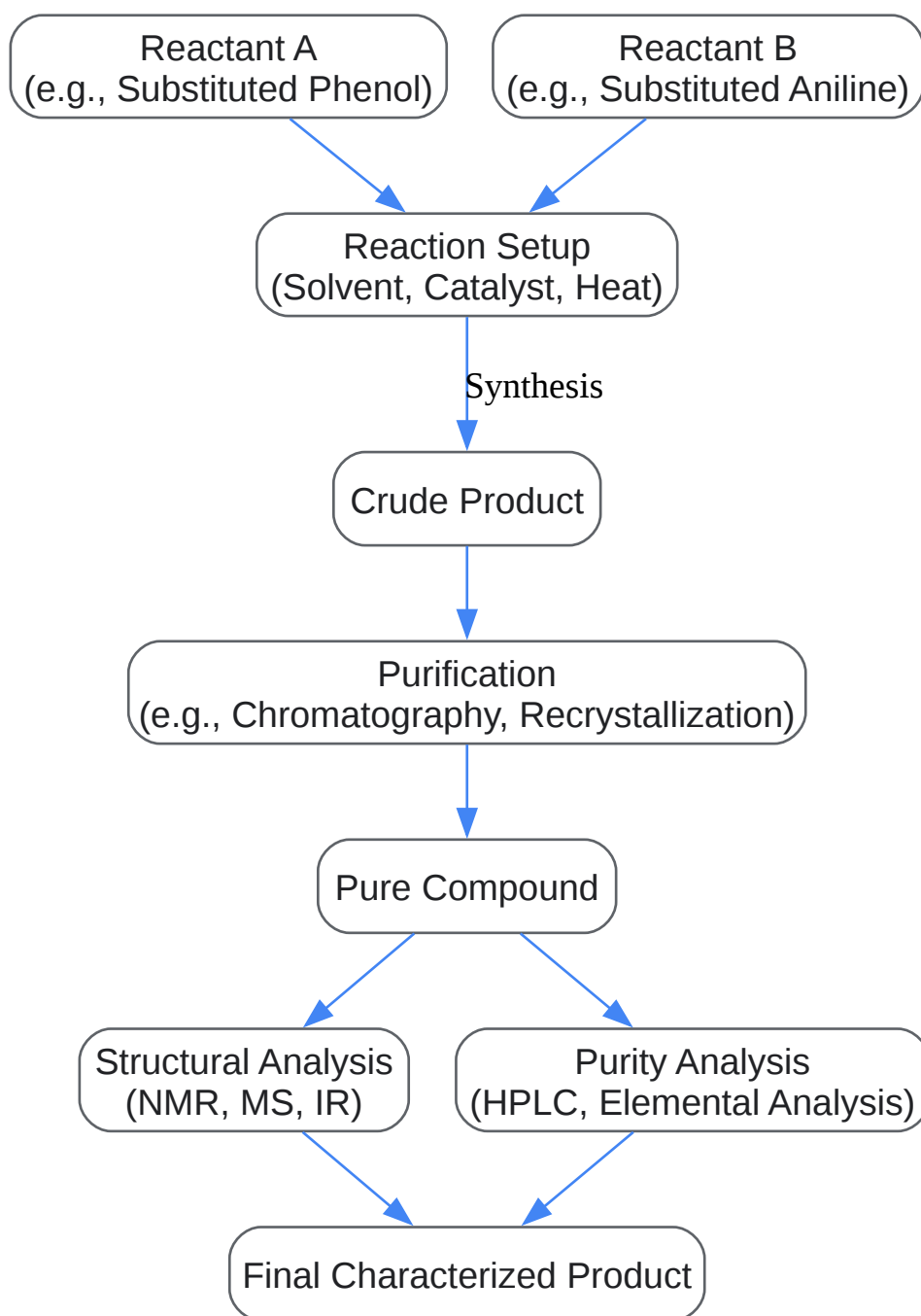
While no specific biological data for **2-Methyl-4-(4-methylphenoxy)aniline** has been found, related aniline and diphenylamine structures have been investigated for various therapeutic applications. For instance, certain aniline derivatives have shown potential as antitumor agents. [7][8] Additionally, some salicylanilide-based compounds have demonstrated antimicrobial activity.[9]

The core phenoxyaniline scaffold could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science. For example, 4-(4-methylphenoxy)benzylamine is a key intermediate for synthesizing certain pigments.[10]

Visualizations

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **2-Methyl-4-(4-methylphenoxy)aniline**.

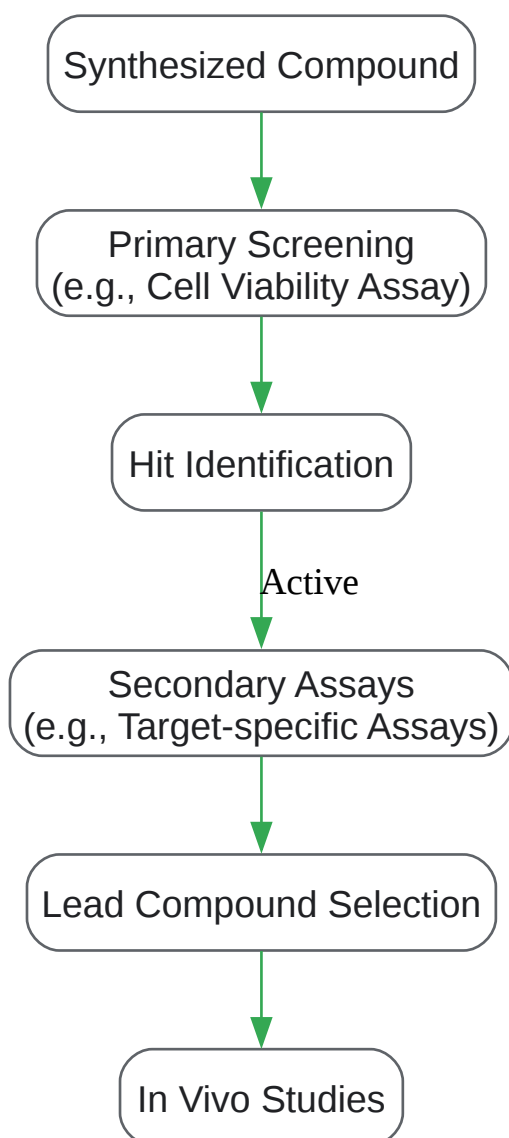


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General workflow for chemical synthesis and characterization.

Potential Logic for Biological Screening

Should this compound be investigated for biological activity, a logical screening cascade could be implemented as depicted below.



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A logical workflow for the biological screening of a novel compound.

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